3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its significant biological and therapeutic properties .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is known that the compound should be stored in a refrigerated environment .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of these enzymes. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to the formation of imidazo[1,2-a]pyridine derivatives that are important in pharmaceutical chemistry .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating transcription factor binding and chromatin structure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under refrigerated conditions but can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage, as well as disruptions in normal metabolic processes. These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria and nucleus, where it can exert its effects on mitochondrial function and gene expression. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can be synthesized from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination reaction. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is needed .
Industrial Production Methods
This typically includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: The major product is 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: The major product is 3-bromoimidazo[1,2-a]pyridine-8-methanol.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: Its structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBSUPVXGPHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673086 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033434-54-6 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.